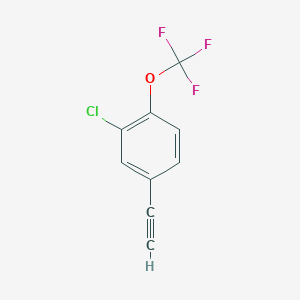

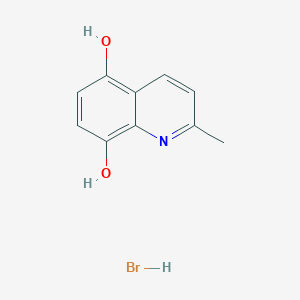

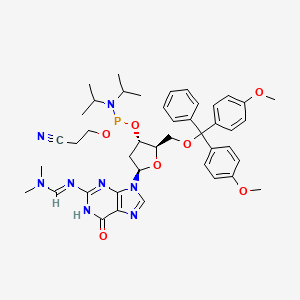

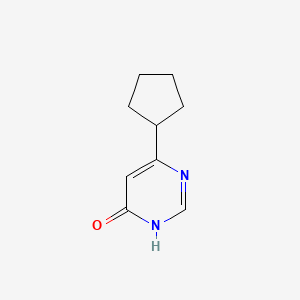

![molecular formula C27H54NO12P B1436921 D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1) CAS No. 1246298-13-4](/img/structure/B1436921.png)

D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)

Overview

Description

Phosphatidylinositol (PtdIns) is a structural phospholipid. PI is synthesized by mycobacteria and other bacterial genera in prokaryotes.

Scientific Research Applications

Phosphorus Management in Agriculture

Myo-inositol phosphates, such as phytates, are significant for storing phosphorus in plants and soils. Research has highlighted the role of microbial phytases in improving phosphorus bioavailability in agriculture, potentially leading to more sustainable farming practices. These enzymes, by hydrolyzing phytates, make phosphorus more accessible to plants, enhancing growth and nutrition without the need for synthetic fertilizers. This approach aligns with efforts to use biological alternatives to chemical fertilizers, contributing to environmental sustainability (Balaban et al., 2017).

Phytic Acid in Industrial Applications

Phytic acid, derived from myo-inositol hexaphosphate, has potential in various industrial applications due to its chelating properties. It can bind to and influence the absorption of minerals such as calcium, zinc, and iron. This property makes it a subject of interest in nutrition, medicine, and even in manufacturing processes where metal ion binding is desired. Despite its vast potential, there is a need for more research to explore its full range of applications and benefits (Graf, 1983).

Enhancement of Plant Growth and Nutrition

Microbial phytases play a crucial role in enhancing plant growth and nutrition by facilitating the utilization of phytate-bound phosphorus in soils. The use of phytase-producing microbes or genetically engineered plants to secrete phytases can significantly reduce the need for phosphate fertilizers. This biofertilization strategy not only improves plant nutrition but also contributes to the reduction of phosphorus pollution, aligning with the goals of sustainable agriculture (Singh et al., 2020).

Research on Phytate Metabolism for Sustainable Agriculture

The study of phytate metabolism in soils and plants is vital for promoting environmentally friendly agriculture. Understanding the dynamics of phytate and its interaction with microbial phytases can lead to improved phosphorus utilization, reducing dependence on synthetic fertilizers and enhancing soil health. This research direction holds promise for developing more productive and sustainable agricultural systems (Liu et al., 2022).

properties

IUPAC Name |

azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51O12P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)37-18-20(28)19-38-40(35,36)39-27-25(33)23(31)22(30)24(32)26(27)34;/h9-10,20,22-28,30-34H,2-8,11-19H2,1H3,(H,35,36);1H3/b10-9-;/t20-,22?,23-,24+,25-,26-,27?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBVWSNCJVSVJI-GYASMODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54NO12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

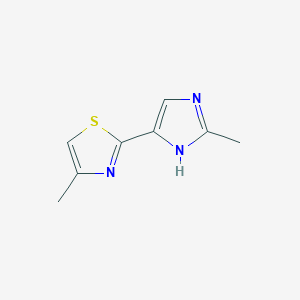

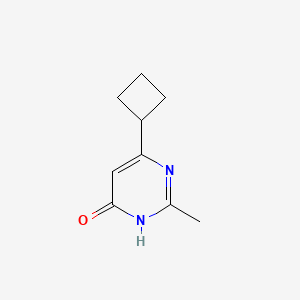

![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)